N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-sulfonamide
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring, a 1,1-dioxothiolane (sulfolane) moiety, and a branched 2-methylpropyl (isobutyl) substituent. The thiophene-2-sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation . The dioxothiolane moiety enhances polarity and metabolic stability, while the 2-methylpropyl group contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S3/c1-10(2)8-13(11-5-7-19(14,15)9-11)20(16,17)12-4-3-6-18-12/h3-4,6,10-11H,5,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLLUDMSNRAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-sulfonamide is a synthetic compound with a unique thiolane structure that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological activity, and potential applications based on current research findings.
- Molecular Formula : C₁₆H₂₁NO₅S
- Molecular Weight : 339.4 g/mol
- CAS Number : 874788-40-6
The compound features a thiophene ring and a dioxothiolan moiety, which contribute to its chemical properties and potential biological activities. The presence of a sulfonamide functional group enhances its solubility and reactivity, making it an interesting candidate for various applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis can be challenging due to solvent effects and the low solubility of some reagents involved. The overall process generally includes:
- Formation of the Thiolane Ring : Utilizing appropriate thiolane precursors.
- Sulfonamide Formation : Introducing a sulfonamide group through reaction with sulfonyl chlorides.
- Final Modifications : Adjusting substituents to enhance biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thiophene-based compounds, including those structurally similar to this compound. The biological screening has shown promising results:
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 625–1250 |
| Staphylococcus epidermidis | Significant | |
| Pseudomonas aeruginosa | Perfect activity | |
| Candida albicans | Significant |
These findings indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria and some antifungal activity against yeast strains.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzyme Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, disrupting folic acid synthesis.
- Membrane Disruption : Compounds with thiophene structures may interact with cell membranes, leading to increased permeability and cell lysis.
Case Studies
A study conducted on structurally related compounds demonstrated that modifications in the thiophene ring significantly affected antibacterial potency. For instance, compounds with additional electron-withdrawing groups showed enhanced activity against resistant bacterial strains.
Potential Applications
Given its promising biological activity, this compound could be further explored for:
- Pharmaceutical Development : As a lead compound in the development of new antibiotics or antifungal agents.
- Agricultural Applications : Potential use as a biopesticide due to its antimicrobial properties.
Comparison with Similar Compounds
Structural Analogs with Shared Dioxothiolane Moieties
Compound A: 2-cyano-3-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide (CAS: 949831-85-0)
- Key Features : Shares the 1,1-dioxothiolan-3-yl group but incorporates a pyrazolopyridine core and a 4-methoxyphenyl enamide.
- Applications : Likely used in kinase inhibitor research due to the pyrazolopyridine scaffold, a common kinase-binding motif.
- Data :
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₄S₂ | C₂₄H₂₃N₅O₄S |
| Molecular Weight | ~364.5 g/mol | ~501.6 g/mol |
| CAS RN | Not Provided | 949831-85-0 |
Compound B: 2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)acetamide
- Key Features: Retains the dioxothiolane and 2-methylpropyl groups but replaces the sulfonamide with an acetamide and adds a 4-bromophenoxy substituent.
- Implications: The bromophenoxy group increases steric bulk and may alter target selectivity compared to the sulfonamide analog.
Analogs with Thiophene-Sulfonamide Pharmacophores
Compound C : N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide
- Key Features : Shares the thiophene-2-sulfonamide group but incorporates indole and iodophenyl moieties.
- Synthesis : Prepared via Pd-mediated coupling, suggesting compatibility with transition metal catalysis for structural diversification .
- Applications : Indole-sulfonamide hybrids are explored in oncology and anti-inflammatory drug discovery.
Compound D: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Compounds with 2-Methylpropyl Substituents
Compound E: O-Isobutyl S-2-dipropylaminoethyl methylphosphonothiolate
- Key Features: Shares the 2-methylpropyl group but belongs to the organophosphorus class (phosphonothiolate).
- Implications: Phosphonothiolates are often studied for neurotoxicity or chemical weapon relevance, contrasting with sulfonamides’ therapeutic focus .
Research Implications and Limitations
- Structural Trends : The dioxothiolane and thiophene-sulfonamide motifs are recurrent in bioactive compounds, suggesting broad utility in drug design .
- Data Gaps: Limited pharmacological or pharmacokinetic data for the target compound in the provided evidence necessitates further experimental studies.
- Contradictions: No direct contradictions observed, but organophosphorus analogs (e.g., Compound E) diverge significantly in application and toxicity .
Q & A
Q. How can researchers reconcile discrepancies between computational binding predictions and experimental results?
- Methodological Answer :
- Force Field Calibration : Adjust parameters in docking software to account for flexible binding pockets or post-translational modifications.
- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., GIRK1/2) to resolve ambiguities in binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
